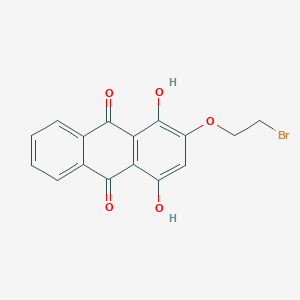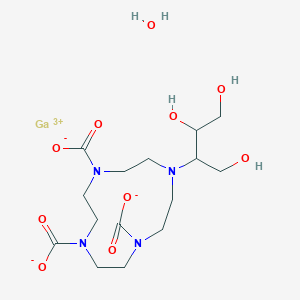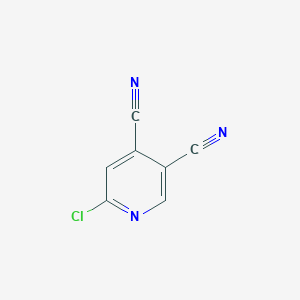
1,8-Bis(2,2,2-trifluoroethoxy)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Bis(2,2,2-trifluoroethoxy)anthracene-9,10-dione is a derivative of anthraquinone, a compound known for its diverse applications in various fields such as organic electronics, dyes, and pharmaceuticals. This compound is characterized by the presence of two trifluoroethoxy groups attached to the anthracene-9,10-dione core, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis(2,2,2-trifluoroethoxy)anthracene-9,10-dione typically involves the following steps:
Starting Material: The synthesis begins with anthracene-9,10-dione as the starting material.
Introduction of Trifluoroethoxy Groups: The anthracene-9,10-dione is reacted with 2,2,2-trifluoroethanol in the presence of a suitable catalyst, such as a Lewis acid, to introduce the trifluoroethoxy groups at the 1 and 8 positions.
Reaction Conditions: The reaction is typically carried out under reflux conditions in an inert atmosphere to prevent oxidation. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Continuous Flow Systems: Continuous flow systems may be employed to improve efficiency and yield.
Purification: Industrial purification methods such as crystallization and distillation are used to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
1,8-Bis(2,2,2-trifluoroethoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: The trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted anthracene derivatives, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,8-Bis(2,2,2-trifluoroethoxy)anthracene-9,10-dione has several scientific research applications:
Organic Electronics: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Dyes and Pigments: It serves as a precursor for the synthesis of dyes and pigments with enhanced stability and color properties.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.
Material Science: It is used in the synthesis of advanced materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 1,8-Bis(2,2,2-trifluoroethoxy)anthracene-9,10-dione involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and receptors, modulating their activity.
Pathways Involved: It can influence oxidative stress pathways, leading to the generation of reactive oxygen species (ROS) and subsequent cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
Anthraquinone: The parent compound, known for its use in dyes and organic electronics.
1,8-Bis(2-bromoethoxy)anthracene-9,10-dione: A similar derivative with bromoethoxy groups instead of trifluoroethoxy groups.
9,10-Bis(phenylethynyl)anthracene: Another anthracene derivative with different substituents.
Uniqueness
1,8-Bis(2,2,2-trifluoroethoxy)anthracene-9,10-dione is unique due to the presence of trifluoroethoxy groups, which impart distinct electronic and steric properties. These properties enhance its stability and reactivity, making it suitable for various advanced applications in organic electronics, pharmaceuticals, and material science.
Propiedades
Número CAS |
928797-14-2 |
|---|---|
Fórmula molecular |
C18H10F6O4 |
Peso molecular |
404.3 g/mol |
Nombre IUPAC |
1,8-bis(2,2,2-trifluoroethoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C18H10F6O4/c19-17(20,21)7-27-11-5-1-3-9-13(11)16(26)14-10(15(9)25)4-2-6-12(14)28-8-18(22,23)24/h1-6H,7-8H2 |
Clave InChI |
ZGFHBIJKMUFJCQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)OCC(F)(F)F)C(=O)C3=C(C2=O)C=CC=C3OCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-Benzyl-4-(3,4-dichlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13149519.png)

![Methyl 2-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13149550.png)
![ethyl 5-methyl-3-sulfanylidene-2H,3H-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylate](/img/structure/B13149555.png)





